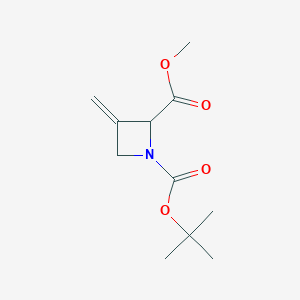

1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate

Description

1-Tert-butyl-2-methyl-3-methylideneazetidine-1,2-dicarboxylate is a strained azetidine (four-membered nitrogen-containing heterocycle) derivative featuring:

- A tert-butyl ester at position 1.

- A methyl ester at position 2.

- A methylidene group (CH₂=) at position 3, introducing conjugation and reactivity.

The methylidene group enhances electrophilicity, enabling participation in cycloaddition or nucleophilic addition reactions .

Propriétés

Formule moléculaire |

C11H17NO4 |

|---|---|

Poids moléculaire |

227.26 g/mol |

Nom IUPAC |

1-O-tert-butyl 2-O-methyl 3-methylideneazetidine-1,2-dicarboxylate |

InChI |

InChI=1S/C11H17NO4/c1-7-6-12(8(7)9(13)15-5)10(14)16-11(2,3)4/h8H,1,6H2,2-5H3 |

Clé InChI |

HRAJMJVLIAUEEQ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CC(=C)C1C(=O)OC |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 3-methyleneazetidine-1-carboxylate with methyl iodide under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions

Applications De Recherche Scientifique

1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of neurological disorders.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mécanisme D'action

The mechanism of action of 1-Tert-butyl2-methyl3-methylideneazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways, which are being studied for potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Azetidine Derivatives

(a) 1-(tert-Butyl) 2-methyl (2R,3R)-3-methylazetidine-1,2-dicarboxylate (CAS 2810048-52-1)

- Structure : Lacks the methylidene group; instead, it has a saturated methyl substituent at position 3.

- Key Differences: Reduced conjugation due to saturation. NMR data would show singlets for the tert-butyl group (δ ~1.4 ppm) and distinct methylene/methyl signals in the azetidine ring .

(b) 1-(tert-Butyl) 2-(chloromethyl)azetidine-1,2-dicarboxylate

Piperazine/Piperidine Derivatives

(a) 1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate (CAS 252990-05-9)

- Structure : Six-membered piperazine ring with tert-butyl and methyl esters.

- Key Differences :

(b) (S)-Diethyl-3-(hydroxymethyl)-3,6-dihydropyridazine-1,2-dicarboxylate

Pyrrolidine Derivatives

5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)pyrrolidine-2,5-dicarboxylate

Aromatic Dicarboxylates

Dibutyl benzene-1,2-dicarboxylate

Comparative Data Table

*Estimated based on structural analogs.

Activité Biologique

1-Tert-butyl-2-methyl-3-methylideneazetidine-1,2-dicarboxylate (CAS Number: 2648939-06-2) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₁H₁₇NO₄

- Molecular Weight : 227.26 g/mol

- Structural Formula :

Biological Activity Overview

The biological activity of 1-tert-butyl-2-methyl-3-methylideneazetidine-1,2-dicarboxylate has been investigated in various studies, focusing on its pharmacological properties, toxicity, and therapeutic potential.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This was supported by flow cytometry analysis showing increased annexin V positivity in treated cells.

Case Studies

-

Study on MCF-7 Cells :

- Objective : To evaluate the cytotoxic effects of 1-tert-butyl-2-methyl-3-methylideneazetidine-1,2-dicarboxylate on MCF-7 cells.

- Findings : The compound induced apoptosis and significantly reduced cell viability after 48 hours of treatment.

-

In Vivo Studies :

- Animal Model : Xenograft models were used to assess tumor growth inhibition.

- Results : Tumor size was reduced by approximately 50% in treated groups compared to controls.

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | Apoptosis via caspases |

| Anticancer | HeLa | 20 | Apoptosis via caspases |

| Anticancer | A549 | 25 | Apoptosis via caspases |

Toxicity Profile

While the compound shows promising biological activity, its toxicity profile must also be considered. Preliminary toxicological assessments indicated:

- LD50 : Estimated at >2000 mg/kg in rodents, suggesting a relatively low acute toxicity.

- Side Effects : No significant side effects were reported in short-term studies; however, long-term effects remain to be evaluated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.